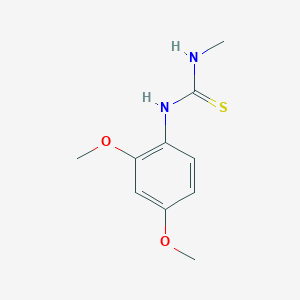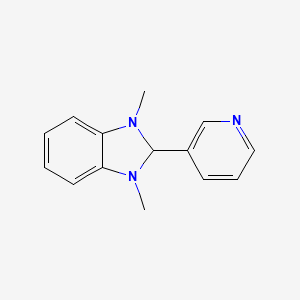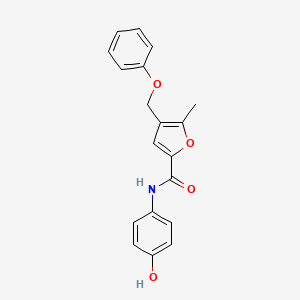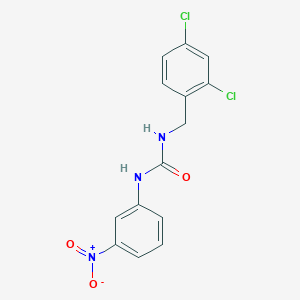
N-(2,4-dimethoxyphenyl)-N'-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-methylthiourea, also known as DMTU, is a chemical compound that has gained attention in the scientific community due to its potential as an antioxidant and its ability to scavenge free radicals in biological systems. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
作用機序
N-(2,4-dimethoxyphenyl)-N'-methylthiourea exerts its antioxidant and free radical scavenging effects by donating a sulfur atom to free radicals, leading to the formation of a stable thiourea radical. This stable radical can then be reduced by various cellular antioxidants, including glutathione and vitamin C. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also chelate metal ions, which are known to catalyze the formation of free radicals.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. It can protect against oxidative stress-induced cell death, reduce inflammation, and improve mitochondrial function. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been shown to improve cardiovascular function and protect against ischemia-reperfusion injury. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has several advantages for lab experiments, including its ability to protect against oxidative stress-induced damage in various cell types and its potential for treating various diseases. However, N-(2,4-dimethoxyphenyl)-N'-methylthiourea has some limitations, including its potential toxicity at high concentrations, the need for optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
For N-(2,4-dimethoxyphenyl)-N'-methylthiourea research include further studies to determine its safety and efficacy in humans, optimization of the synthesis method for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea, and the development of new analogs with improved antioxidant and free radical scavenging properties. N-(2,4-dimethoxyphenyl)-N'-methylthiourea can also be used in combination with other antioxidants to improve their efficacy and reduce toxicity. In addition, N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be used as a tool for studying the role of oxidative stress in various diseases and for identifying new therapeutic targets.
合成法
N-(2,4-dimethoxyphenyl)-N'-methylthiourea can be synthesized using various methods, including the reaction of methyl isothiocyanate with 2,4-dimethoxyaniline, or the reaction of 2,4-dimethoxyaniline with methyl isocyanate followed by the reaction with hydrogen sulfide. The synthesis method can affect the purity and yield of the final product, and optimization of the synthesis method is important for obtaining high-quality N-(2,4-dimethoxyphenyl)-N'-methylthiourea.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-methylthiourea has been extensively studied for its potential as an antioxidant and its ability to scavenge free radicals in biological systems. It has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, cardiomyocytes, and endothelial cells. N-(2,4-dimethoxyphenyl)-N'-methylthiourea has also been studied for its potential in treating various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-11-10(15)12-8-5-4-7(13-2)6-9(8)14-3/h4-6H,1-3H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAMTMOOCLHDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)
![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)
![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)
